molecular formula C215H336N56O69S3 B10828699 Fulaimei

Fulaimei

Cat. No.: B10828699
M. Wt: 4906 g/mol
InChI Key: HMBNERZDNUGUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulaimei, also known as Polyethylene Glycol Loxenatide, is a long-acting hypoglycemic agent developed by Hansoh Pharmaceutical Group. It is a glucagon-like peptide-1 receptor agonist designed for the treatment of type 2 diabetes mellitus. This compound is notable for its once-weekly administration, providing a convenient and effective option for blood glucose control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fulaimei is synthesized using advanced PEGylation techniques. The process involves the conjugation of loxenatide, a glucagon-like peptide-1 receptor agonist, with polyethylene glycol. This modification enhances the stability and solubility of the compound, allowing for extended release and prolonged action .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. The PEGylation reaction is carried out under controlled conditions to ensure the consistency and quality of the final product. The compound is then formulated into an injectable solution, which is packaged in multi-use injection pens for patient convenience .

Chemical Reactions Analysis

Types of Reactions: Fulaimei primarily undergoes metabolic reactions in the body. As a peptide-based compound, it is subject to enzymatic degradation. The PEGylation of loxenatide helps to protect it from rapid degradation, allowing for sustained activity .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as polyethylene glycol and loxenatide. The PEGylation reaction is typically carried out in aqueous conditions, with the use of catalysts to facilitate the conjugation process .

Major Products Formed: The primary product of the PEGylation reaction is polyethylene glycol loxenatide. This compound retains the biological activity of loxenatide while benefiting from the enhanced pharmacokinetic properties conferred by the polyethylene glycol moiety .

Scientific Research Applications

Fulaimei has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a model compound for studying PEGylation techniques and their impact on the stability and solubility of peptide-based drugs .

Biology: In biological research, this compound is used to investigate the mechanisms of glucagon-like peptide-1 receptor agonists and their effects on glucose metabolism. It also provides insights into the development of long-acting peptide therapeutics .

Medicine: Medically, this compound is employed in the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in lowering blood glucose levels, improving glycemic control, and reducing the risk of hypoglycemia . It is also being explored for its potential benefits in diabetic kidney disease and cardiovascular protection .

Industry: In the pharmaceutical industry, this compound represents a significant advancement in the development of long-acting hypoglycemic agents. Its once-weekly administration and favorable safety profile make it a valuable addition to diabetes treatment options .

Mechanism of Action

Fulaimei exerts its effects by activating the glucagon-like peptide-1 receptor. This activation stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release, and slows gastric emptying. These actions collectively contribute to the reduction of blood glucose levels .

The polyethylene glycol modification of loxenatide enhances its stability and prolongs its half-life, allowing for sustained receptor activation and prolonged hypoglycemic effects. The compound’s mechanism of action also includes cardiovascular and renal protective effects, which are beneficial for patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

  • Liraglutide
  • Exenatide
  • Dulaglutide
  • Semaglutide

Compared to these compounds, Fulaimei offers the advantage of reduced dosing frequency and improved patient compliance. Its PEGylation also provides enhanced stability and a favorable safety profile .

Properties

Molecular Formula

C215H336N56O69S3

Molecular Weight

4906 g/mol

IUPAC Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[2-[[2-[[1-[[1-[[1-[[2-[[1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C215H336N56O69S3/c1-19-21-46-130(239-190(310)137(59-66-159(220)277)244-188(308)132(49-31-34-74-217)241-201(321)148(106-272)256-196(316)143(93-114(7)8)251-198(318)147(98-171(294)295)254-202(322)149(107-273)257-208(328)175(121(16)275)265-200(320)145(95-123-43-26-23-27-44-123)255-207(327)174(120(15)274)261-163(281)105-232-183(303)135(60-67-166(284)285)238-178(298)118(13)236-180(300)127(218)97-125-101-224-111-234-125)186(306)246-139(62-69-168(288)289)192(312)247-140(63-70-169(290)291)191(311)245-138(61-68-167(286)287)185(305)237-119(14)179(299)263-172(115(9)10)205(325)248-133(51-36-76-227-212(222)223)189(309)243-136(57-56-112(3)4)193(313)252-144(94-122-41-24-22-25-42-122)199(319)264-173(116(11)20-2)206(326)249-141(64-71-170(292)293)194(314)253-146(96-124-100-229-128-47-29-28-45-126(124)128)197(317)250-142(92-113(5)6)195(315)240-131(48-30-33-73-216)187(307)242-134(58-65-158(219)276)182(302)231-102-161(279)230-103-164(282)262-204(324)154-53-38-81-269(154)213(332)259-151(109-342)203(323)258-150(108-341)184(304)233-104-162(280)235-117(12)176(296)153-52-37-79-267(153)209(329)155-54-39-80-268(155)210(330)156-55-40-82-271(156)266-152(177(221)297)110-343-157-99-165(283)270(211(157)331)83-72-160(278)225-77-78-226-181(301)129(260-215(334)340-91-89-338-87-85-336-18)50-32-35-75-228-214(333)339-90-88-337-86-84-335-17/h22-29,41-45,47,100-101,111-121,127,129-157,172-175,229,266,272-275,341-342H,19-21,30-40,46,48-99,102-110,216-218H2,1-18H3,(H2,219,276)(H2,220,277)(H2,221,297)(H,224,234)(H,225,278)(H,226,301)(H,228,333)(H,230,279)(H,231,302)(H,232,303)(H,233,304)(H,235,280)(H,236,300)(H,237,305)(H,238,298)(H,239,310)(H,240,315)(H,241,321)(H,242,307)(H,243,309)(H,244,308)(H,245,311)(H,246,306)(H,247,312)(H,248,325)(H,249,326)(H,250,317)(H,251,318)(H,252,313)(H,253,314)(H,254,322)(H,255,327)(H,256,316)(H,257,328)(H,258,323)(H,259,332)(H,260,334)(H,261,281)(H,263,299)(H,264,319)(H,265,320)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,222,223,227)(H,262,282,324)

InChI Key

HMBNERZDNUGUBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(=O)C4CCCN4C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(C)C(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7NC(CSC8CC(=O)N(C8=O)CCC(=O)NCCNC(=O)C(CCCCNC(=O)OCCOCCOC)NC(=O)OCCOCCOC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.